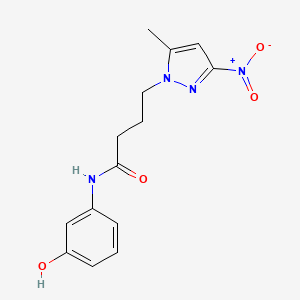
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide, commonly known as DMPEA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. DMPEA is a derivative of ethylenediamine and has been synthesized through various methods.
作用机制
The mechanism of action of DMPEA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DMPEA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DMPEA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMPEA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMPEA inhibits the growth of cancer cells and the production of pro-inflammatory cytokines. In vivo studies have shown that DMPEA has analgesic and anti-inflammatory effects. DMPEA has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
DMPEA has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential use in various fields. However, DMPEA also has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of DMPEA. In medicinal chemistry, DMPEA could be further studied for its potential use as an anticancer and anti-inflammatory agent. In material science, DMPEA could be investigated for its potential use in the synthesis of new metal-organic frameworks with improved properties. In catalysis, DMPEA could be further studied for its potential use as a ligand in transition metal catalyzed reactions. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of DMPEA.
合成方法
DMPEA can be synthesized through various methods, including the reaction of 2,4-dimethylbenzylamine with 4-methoxybenzylchloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethylbenzylamine with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The purity and yield of DMPEA can be improved through various purification methods such as recrystallization and column chromatography.
科学研究应用
DMPEA has shown potential in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DMPEA has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. DMPEA has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In material science, DMPEA has been studied for its potential use in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage and separation. In catalysis, DMPEA has been investigated for its potential use as a ligand in transition metal catalyzed reactions.
属性
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-9-16(13(2)10-12)20-18(22)17(21)19-11-14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKRPCSXBWVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5060642.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5060643.png)
![1-ethyl-2-methyl-3-octyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5060650.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5060669.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5060678.png)

![2-{[2-(3-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5060700.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)
![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)

![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)